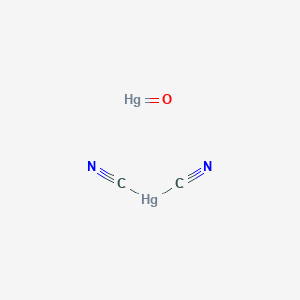
Dicyanomercury;oxomercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyanomercury;oxomercury is an organomercury compound that contains mercury bonded to cyanide groups. This compound is known for its unique chemical properties and potential applications in various fields of scientific research. The presence of mercury in its structure makes it a subject of interest due to the element’s distinctive behavior in chemical reactions and its potential toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyanomercury;oxomercury typically involves the reaction of mercury salts with cyanide ions. One common method is the reaction of mercuric chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{KCN} \rightarrow \text{Hg(CN)}_2 + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the successful synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyanomercury;oxomercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to other mercury compounds.
Substitution: The cyanide groups in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or acetate can replace the cyanide groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with chloride can produce mercuric chloride.
Applications De Recherche Scientifique
Dicyanomercury;oxomercury has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications and its toxicity is ongoing.
Industry: It is used in the production of certain industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of dicyanomercury;oxomercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include:
Protein Binding: The compound binds to cysteine residues in proteins.
Enzyme Inhibition: It inhibits enzymes by binding to their active sites.
Cellular Pathways: Disruption of cellular pathways involving sulfur-containing molecules.
Comparaison Avec Des Composés Similaires
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Methylmercury: A simpler organomercury compound with one methyl group bonded to mercury.
Comparison:
Dimethylmercury: Highly toxic and volatile, used in research but with significant safety concerns.
Diphenylmercury: Less volatile than dimethylmercury, used in organic synthesis.
Methylmercury: Known for its environmental and biological toxicity, studied for its effects on the nervous system.
Dicyanomercury;oxomercury is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds.
Propriétés
Numéro CAS |
1335-31-5 |
|---|---|
Formule moléculaire |
C2Hg2N2O |
Poids moléculaire |
469.22 g/mol |
Nom IUPAC |
cyano(cyanomercuriooxy)mercury |
InChI |
InChI=1S/2CN.2Hg.O/c2*1-2;;; |
Clé InChI |
FWJGYFKCKCRGIV-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg]C#N.O=[Hg] |
SMILES canonique |
C(#N)[Hg]O[Hg]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















